molecular formula C7H5BrClN3 B11869143 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11869143
M. Wt: 246.49 g/mol
InChI Key: KHITZSCIJATZRM-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with bromine, chlorine, and methyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The synthetic strategies and approaches to pyrazolopyridine derivatives have been extensively reviewed, highlighting various methods to assemble the pyrazolopyridine system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, para-methoxybenzyl chloride (PMB-Cl) for protection, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine produces an iodinated intermediate, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.

    Pyrazolo[4,3-e][1,2,4]triazine: A compound with a pyrazole ring fused to a triazine ring.

Uniqueness

5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substituents (bromine, chlorine, and methyl groups) and its ability to inhibit TRKs with high specificity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-6-chloro-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3

InChI Key

KHITZSCIJATZRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)Br)Cl

Origin of Product

United States

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